3-Fluoro-4-((3-hydroxypropyl)thio)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-((3-hydroxypropyl)thio)benzonitrile is an organic compound with the molecular formula C10H10FNOS. This compound is characterized by the presence of a fluorine atom, a hydroxypropylthio group, and a nitrile group attached to a benzene ring. It is a member of the benzonitrile family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-((3-hydroxypropyl)thio)benzonitrile typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, ortho-fluoro benzotrifluoride, undergoes nitration to form 3-nitro-4-fluorobenzonitrile.
Reduction: The nitro group is then reduced to an amino group, resulting in 3-amino-4-fluorobenzonitrile.
Bromination: Bromination of the amino group leads to the formation of 3-fluoro-4-bromobenzonitrile.
Substitution: Finally, the bromine atom is substituted with a hydroxypropylthio group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of readily available raw materials and mild reaction conditions to ensure safety and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-((3-hydroxypropyl)thio)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxypropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-((3-hydroxypropyl)thio)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Fluoro-4-((3-hydroxypropyl)thio)benzonitrile involves its interaction with specific molecular targets. The presence of the fluorine atom and the hydroxypropylthio group influences its reactivity and binding affinity to various biomolecules. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-hydroxybenzonitrile: Similar structure but with a hydroxy group instead of a hydroxypropylthio group.
3-Fluoro-4-methoxybenzonitrile: Contains a methoxy group instead of a hydroxypropylthio group.
Uniqueness
3-Fluoro-4-((3-hydroxypropyl)thio)benzonitrile is unique due to the presence of the hydroxypropylthio group, which imparts distinct chemical and physical properties. This group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C10H10FNOS |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-fluoro-4-(3-hydroxypropylsulfanyl)benzonitrile |
InChI |
InChI=1S/C10H10FNOS/c11-9-6-8(7-12)2-3-10(9)14-5-1-4-13/h2-3,6,13H,1,4-5H2 |
InChI Key |
BKYFICJMZNHKFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)SCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.